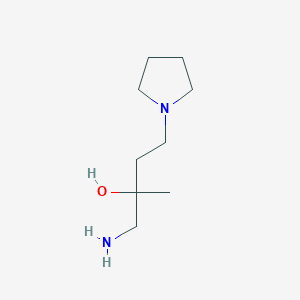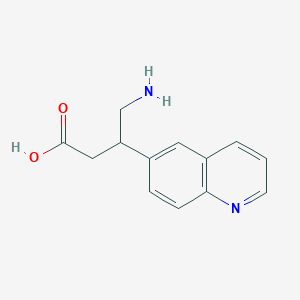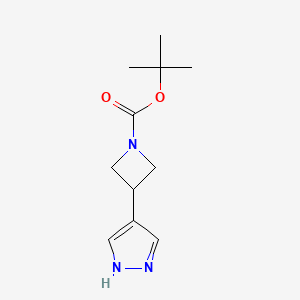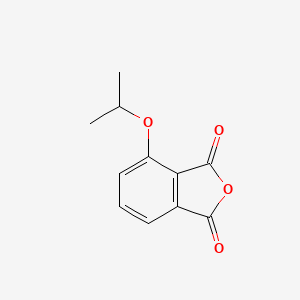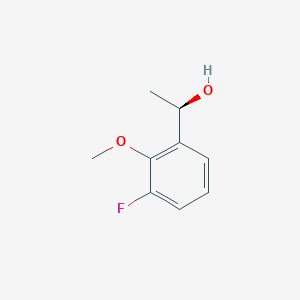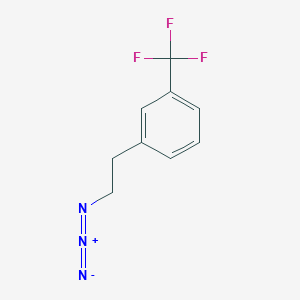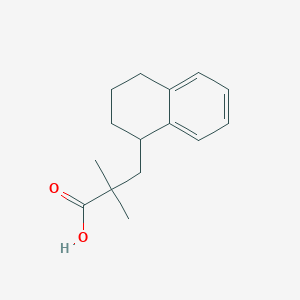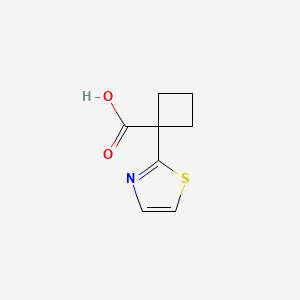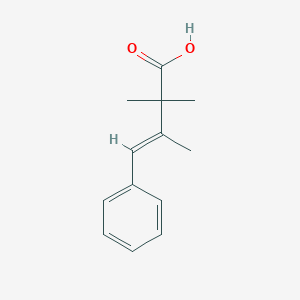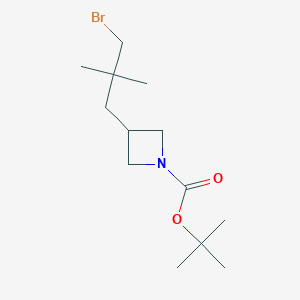
3-(Pyrazin-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrazin-2-yl)butanoic acid is a heterocyclic organic compound with the molecular formula C8H10N2O2. This compound features a pyrazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4, attached to a butanoic acid chain. Pyrazine derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrazin-2-yl)butanoic acid can be achieved through various methods. One common approach involves the condensation of pyrazin-2-amine with a suitable butanoic acid derivative. For example, pyrazin-2-amine can be reacted with 3-bromobutanoic acid in the presence of a base such as potassium carbonate to yield this compound .
Another method involves the Suzuki-Miyaura cross-coupling reaction, where pyrazin-2-boronic acid is coupled with a butanoic acid derivative in the presence of a palladium catalyst and a base . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki-Miyaura cross-coupling reaction is often preferred for its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrazin-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine-N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the pyrazine ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions. For instance, halogenation can be performed using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), catalysts (iron, aluminum chloride).
Major Products Formed
Oxidation: Pyrazine-N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Halogenated pyrazine derivatives.
Scientific Research Applications
3-(Pyrazin-2-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Pyrazin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyrazine ring can interact with enzymes and receptors, modulating their activity. For example, pyrazine derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-(Pyrazin-2-yl)butanoic acid can be compared with other pyrazine derivatives, such as:
Pyrazine-2-carboxylic acid: Similar structure but with a carboxylic acid group directly attached to the pyrazine ring.
Pyrazine-2-boronic acid: Contains a boronic acid group instead of a butanoic acid chain.
Pyrazine-2-amine: Features an amine group attached to the pyrazine ring.
The uniqueness of this compound lies in its butanoic acid chain, which imparts distinct chemical and biological properties compared to other pyrazine derivatives .
Properties
Molecular Formula |
C8H10N2O2 |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-pyrazin-2-ylbutanoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6(4-8(11)12)7-5-9-2-3-10-7/h2-3,5-6H,4H2,1H3,(H,11,12) |
InChI Key |
NKZXJCPHNHBCRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine](/img/structure/B13605965.png)

